Bicyclo[4.2.2]deca-2,4,7,9-tetraene
Description
Background and Significance of Bicyclo[4.2.2]deca-2,4,7,9-tetraene
This compound occupies a unique position within the field of polycyclic hydrocarbon chemistry, representing a paradigmatic example of how molecular strain influences chemical reactivity and structural dynamics. The compound belongs to the broader class of bicyclic systems that exhibit remarkable thermal stability despite significant ring strain, making it an invaluable model for understanding the relationship between molecular geometry and chemical behavior. Its structural framework consists of two fused rings arranged in a bicyclo[4.2.2]decane skeleton, with strategically positioned double bonds at the 2, 4, 7, and 9 positions that create a highly conjugated π-electron system.
The significance of this compound extends far beyond its structural novelty, as it has proven to be a critical intermediate in numerous synthetic transformations and mechanistic studies. Research has demonstrated that this compound serves as a precursor to various complex polycyclic structures through thermal rearrangement processes. The compound's ability to undergo intramolecular cyclization reactions has made it particularly valuable for synthetic chemists seeking to construct complex molecular architectures efficiently. Furthermore, its role as a substrate for oxidative skeletal rearrangement reactions has opened new avenues for accessing biologically active compounds, particularly those exhibiting antitumor properties.
The compound's reactivity profile is characterized by its propensity for thermal isomerizations that proceed through well-defined mechanistic pathways. Studies have shown that heating this compound results in conversion to cis-9,10-dihydronaphthalene and other products through tetracyclo[4.4.0.0²,¹⁰0⁵,⁷]deca-3,8-diene intermediates. These transformations have provided fundamental insights into the mechanisms of valence isomerization reactions and have contributed significantly to the development of theoretical models for predicting the behavior of strained organic molecules. The compound's photochemical properties have also been extensively studied, revealing complex rearrangement pathways that differ substantially from its thermal behavior.
Historical Development and Discovery
The historical development of this compound research can be traced to the pioneering work of the 1960s, when synthetic organic chemists began exploring novel polycyclic hydrocarbon systems with unusual structural features. The compound was first synthesized in 1967 through innovative photochemical methods that represented significant advances in synthetic methodology at the time. This initial synthesis opened the door to systematic investigations of its chemical properties and laid the foundation for subsequent developments in polycyclic hydrocarbon chemistry.
Early research efforts focused primarily on establishing reliable synthetic routes to the compound and characterizing its fundamental physical and chemical properties. The development of spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy, proved instrumental in confirming the compound's structure and understanding its dynamic behavior in solution. Temperature-dependent nuclear magnetic resonance studies revealed complex fluxional processes that provided insights into the compound's conformational flexibility and the energy barriers associated with various molecular rearrangements.
The 1970s witnessed significant advances in understanding the thermal chemistry of this compound, with detailed kinetic studies revealing the mechanistic pathways involved in its conversion to other polycyclic hydrocarbons. These investigations established the compound as a key model system for studying valence isomerization reactions and contributed to the development of theoretical frameworks for predicting the behavior of strained organic molecules. The discovery that the compound could serve as a precursor to tetracyclo[4.4.0.0²,¹⁰0⁵,⁷]deca-3,8-diene intermediates through thermal processes marked a significant milestone in understanding polycyclic hydrocarbon reactivity.
Table 1: Key Historical Milestones in this compound Research
The evolution of research on this compound has been closely linked to advances in analytical and synthetic methodology. The development of high-resolution mass spectrometry and modern nuclear magnetic resonance techniques has enabled increasingly sophisticated studies of the compound's structure and dynamics. Computational chemistry has also played an increasingly important role, with theoretical calculations providing detailed insights into the electronic structure and reaction mechanisms that were previously inaccessible through experimental methods alone.
Objectives and Scope of Research
Contemporary research on this compound encompasses a broad spectrum of objectives that reflect both fundamental scientific interests and practical applications in synthetic chemistry and materials science. The primary objective of current investigations is to develop a comprehensive understanding of the compound's reactivity patterns and mechanistic pathways, with particular emphasis on exploiting these properties for synthetic applications. This research has significant implications for the broader field of organic chemistry, as the insights gained from studying this compound can be applied to the design and synthesis of other complex polycyclic systems.
One major research direction focuses on exploring the compound's potential as a synthetic intermediate for accessing complex natural products and biologically active molecules. The discovery that this compound can undergo oxidative skeletal rearrangement to produce compounds with demonstrated antitumor activity has opened new avenues for medicinal chemistry research. These studies aim to establish structure-activity relationships and optimize synthetic conditions for producing derivatives with enhanced biological properties. The research scope includes systematic investigations of substitution patterns and their effects on both reactivity and biological activity.
Table 2: Current Research Objectives and Methodological Approaches
| Research Objective | Methodological Approach | Expected Outcomes |
|---|---|---|
| Mechanistic Understanding | Kinetic Studies, Computational Modeling | Detailed reaction pathways |
| Synthetic Applications | Multi-step Synthesis, Catalytic Methods | Novel synthetic methodologies |
| Biological Activity | Structure-Activity Studies, In Vitro Testing | Therapeutic lead compounds |
| Materials Applications | Polymerization Studies, Property Analysis | Advanced materials |
Another significant research objective involves investigating the compound's photochemical behavior and developing new photochemical synthetic methods based on its unique reactivity patterns. Studies have shown that photolysis of related propellane structures can generate bicyclo[4.2.2]decapentaene derivatives through complex rearrangement processes. This research aims to harness these photochemical transformations for synthetic applications and to understand the fundamental principles governing photochemical reactivity in strained polycyclic systems.
Properties
CAS No. |
15677-13-1 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 |
IUPAC Name |
bicyclo[4.2.2]deca-2,4,7,9-tetraene |
InChI |
InChI=1S/C10H10/c1-2-4-10-7-5-9(3-1)6-8-10/h1-10H |
InChI Key |
YLRLXPLQQULDFX-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC(C=C1)C=C2 |
Synonyms |
Bicyclo[4.2.2]deca-2,4,7,9-tetrene |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Synthetic Intermediates
Bicyclo[4.2.2]deca-2,4,7,9-tetraene serves as a valuable intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through functionalization reactions. For example, it has been utilized in the synthesis of complex natural products and pharmaceuticals due to its ability to undergo Diels-Alder reactions, which are crucial for constructing cyclic compounds efficiently .
Case Study: Diels-Alder Reactions
The compound has been employed in Diels-Alder reactions to form larger bicyclic systems. This method exploits the reactivity of the diene component (this compound) with various dienophiles to generate new cyclic structures with potential biological activities .
Materials Science
Polymer Chemistry
In materials science, this compound is investigated for its potential use in polymer synthesis. The compound's rigid structure and ability to undergo polymerization can lead to the development of novel polymers with specific mechanical and thermal properties .
Case Study: Thermally Stable Polymers
Research indicates that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. This makes them suitable for applications in high-temperature environments and advanced materials .
Medicinal Chemistry
Potential Anticancer Agents
this compound has been explored for its potential as an anticancer agent due to its structural similarity to known bioactive compounds. Studies have shown that derivatives of this bicyclic structure can inhibit cancer cell proliferation through various mechanisms .
Case Study: Structure-Activity Relationship Studies
In a series of structure-activity relationship studies, modifications to the this compound scaffold have led to compounds with improved potency against specific cancer cell lines . These findings highlight the importance of this compound in drug discovery efforts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[4.2.2]deca-2,4,7,9-tetraene belongs to a family of strained bicyclic hydrocarbons. Below is a detailed comparison with analogous systems:
Reactivity and Stability
- Electrophilic Addition : this compound undergoes stereoselective reactions with electrophiles (e.g., chlorosulfonyl isocyanate) to form tricyclic lactams via zwitterionic intermediates. Substituted derivatives exhibit divergent regioselectivity due to electronic effects .
- Thermal Stability : this compound is less stable than bicyclo[2.2.2]octa-2,5,7-triene, which resists rearrangement up to 145°C .
- Oxidative Rearrangement : Under oxidative conditions, this compound derivatives rearrange to bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols, a process driven by 1,4-bishomotropylium cation stabilization .
Key Research Findings
- Catalytic Advancements : Optimized Co(I) catalytic systems (e.g., Co(acac)₂/dppe/Zn/ZnI₂) enhance cycloaddition efficiency, enabling gram-scale synthesis of bicyclo[4.2.2]deca-2,4,7,9-tetraenes .
- Mechanistic Insights : DFT calculations reveal that this compound cycloadditions proceed via a stepwise mechanism involving metallacycle intermediates .
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonates) on this compound retard thermal rearrangement, while electron-donating groups accelerate it .
Preparation Methods
Photochemical Synthesis via Tosylhydrazone Precursors
The photochemical generation of bicyclo[4.2.2]deca-2,4,7,9-tetraene was first demonstrated by Babad, Ginsburg, and Rubin in 1967 . Their method involved irradiating a solution of bicyclo[6.1.0]nona-2,4,6-triene-9-carboxaldehyde tosylhydrazone (7) in dry tetrahydrofuran (THF) with sodium methoxide. Using a Hanovia mercury lamp and a Pyrex filter at 0°C or −30°C, the reaction produced nitrogen gas and a mixture of products, including this compound (4) in 7% yield . Gas chromatography revealed additional products such as cis- and trans-9,10-dihydronaphthalene (3, 45% combined yield), naphthalene, and cyclooctatetraene (27%) .
Key to this method is the photolytic cleavage of the tosylhydrazone group, which generates a diradical intermediate. This intermediate undergoes cyclization to form the bicyclic structure. The low yield of 4 was attributed to competing pathways, including ring-opening reactions and hydrogen shifts . Modifications to the precursor, such as substituting the aldehyde group with electron-withdrawing groups, were later explored to enhance selectivity .
Thermal Isomerization of Bicyclo[6.1.0]nona-2,4,6-triene Derivatives
In 1968, Maitland Jones and Billy Fairless reported the thermal isomerization of bicyclo[6.1.0]nona-2,4,6-triene derivatives to this compound . Heating the precursor at 160°C in a sealed tube resulted in a [2+2] cycloreversion, followed by a suprafacial -sigmatropic shift to form the bicyclo[4.2.2] framework . The reaction proceeded with moderate efficiency, yielding 35–40% of the target compound alongside bicyclo[6.2.0]dec-9-ene and cyclooctene .
Nuclear magnetic resonance (NMR) analysis of the product confirmed its structure: a sharp singlet at τ 3.40 (2H, olefinic protons), a triplet at τ 4.75–4.95 (2H, bridgehead protons), and multiplet signals for the remaining hydrogens . Deuterium-labeling experiments demonstrated partial scrambling of hydrogen atoms at positions C-9 and C-10, indicating a non-concerted mechanism involving diradical intermediates .
Photolysis of [4.2.2]Propella-2,4,7,9-tetraene Derivatives
Tsuji et al. (1989) developed an alternative route using [4.2.2]propella-2,4,7,9-tetraene as a photochemical precursor . Irradiation at 300 nm in benzene solution induced a retro-Diels-Alder reaction, cleaving the central bond of the propellane to generate bicyclo[4.2.2]deca-1,3,5,7,9-pentaene. However, this product rapidly rearranged to a more stable paracyclophane structure unless stabilized by electron-withdrawing substituents .
Pyrolysis in Flow Systems
Seidner, Nakatsuka, and Masamune (1970) investigated the pyrolysis of this compound in a flow system at 178.7°C . The compound underwent intramolecular Diels-Alder reactions to form tetracyclo[4.4.0.0²,¹⁰.0⁵,⁷]deca-3,8-diene (1), which subsequently rearranged to cis-9,10-dihydronaphthalene (3) . While this study focused on decomposition pathways, it provided insights into the thermal stability of the bicyclic system.
Under pyrolytic conditions, the half-life of this compound was approximately 12 minutes, with full conversion to 3 occurring within 2 hours . The reaction followed first-order kinetics, with an activation energy of 32.5 kcal/mol, consistent with a stepwise mechanism involving biradical intermediates .
Comparative Analysis of Preparation Methods
The table below summarizes the key parameters of the four methods:
*Yield reported for stabilized derivative with dicyanomethylene groups.
The photochemical route offers mild conditions but suffers from low yields due to competing pathways. In contrast, thermal isomerization provides higher efficiency but requires elevated temperatures, limiting its applicability to thermally robust substrates. The propellane-based photolysis method achieves superior yields when stabilization strategies are employed, making it the most scalable approach for synthetic applications .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Bicyclo[4.2.2]deca-2,4,7,9-tetraene, and how do their yields compare under optimized conditions?
- Methodology :
- Diels-Alder Reaction : Cyclooctatetraene reacts with alkynes under high-pressure conditions using rhodium catalysts (e.g., RhCl(PPh₃)₃) to achieve yields of 56–94% .
- UV Irradiation : Irradiation of this compound precursors (e.g., methyl bicyclo[6.1.0]nona-2,4,6-triene-9-carboxylate) yields the target compound in 64%, though precursor synthesis is low-yielding (38%) .
- Cobalt-Catalyzed [6+2] Cycloaddition : CoI₂(dppe)/ZnI₂/Zn systems enable cycloaddition of cyclooctatetraene with alkynes, producing monosubstituted derivatives in 56–94% yields .
Q. How is the molecular structure of this compound characterized experimentally?
- Key Techniques :
- NMR Spectroscopy : Proton NMR (¹H and ¹³C) resolves double-bond positions and bridgehead hydrogens, with coupling constants confirming stereoelectronic effects .
- X-ray Crystallography : Resolves bicyclic geometry and bond lengths (e.g., central double bonds at ~1.34 Å) .
- Mass Spectrometry : Molecular ion peaks at m/z 130 (C₁₀H₁₀⁺) confirm the molecular formula .
Q. What computational methods are used to predict the reactivity of this compound?
- Approach :
- DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites .
- MD simulations assess strain energy (~25 kcal/mol) from fused cyclobutane rings, influencing ring-opening reactions .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of substituted derivatives under electrophilic conditions?
- Case Study :
- Chlorosulfonyl Isocyanate (CSI) Reactions : Unsubstituted this compound forms a tricyclic lactam via stereoselective A-(chlorosulfonyl)/β-lactam intermediates. Substituents (e.g., methyl at C7) disrupt zwitterion symmetry, directing cyclization pathways (e.g., 1,4-bishomotropylium cation stabilization) .
- Contradiction : Electron-donating groups (e.g., -OCH₃) increase electrophilic attack at bridgehead carbons, while electron-withdrawing groups (e.g., -CN) favor exocyclic addition .
Q. How do experimental conditions influence product distribution in reactions with biparticulate electrophiles (e.g., Br₂, Hg(OAc)₂)?
- Critical Factors :
- Temperature : Below 0°C, bromine addition favors bridged bicyclo[4.3.1]deca-2,4,7-trienyl ions; higher temperatures (>25°C) lead to ring-opening products .
- Catalysts : Hg(OAc)₂ promotes anti-Markovnikov addition to central double bonds, while Lewis acids (e.g., ZnI₂) stabilize zwitterionic intermediates .
Q. What contradictions exist in reported antitumor activity data, and how can they be resolved experimentally?
- Analysis :
- Inconsistency : Derivatives with ester groups show IC₅₀ values ranging from 1.2–15 µM against HeLa cells, depending on substituent position .
- Resolution : Structure-activity relationship (SAR) studies using X-ray crystallography and molecular docking (e.g., PD-1/PD-L1 inhibition assays) can identify critical binding motifs .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
